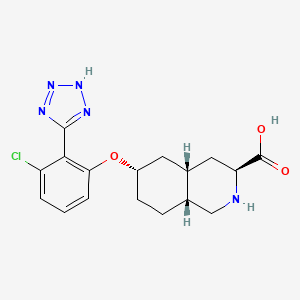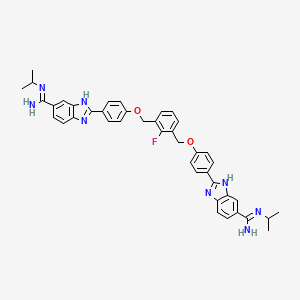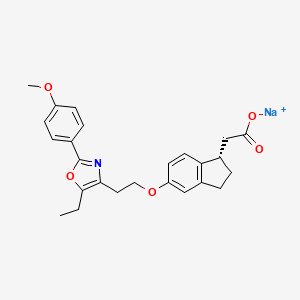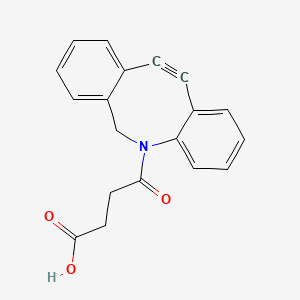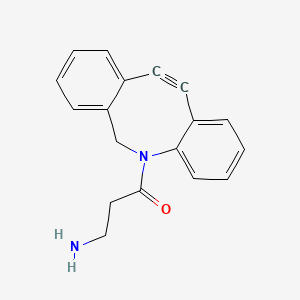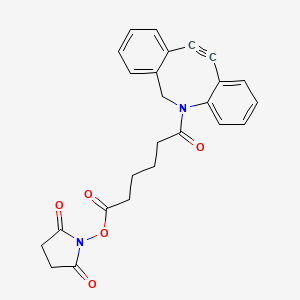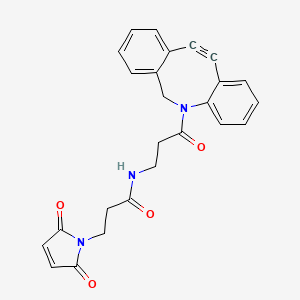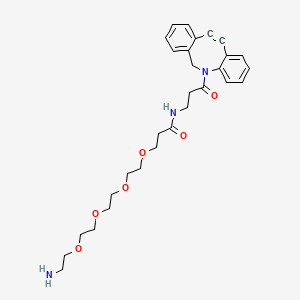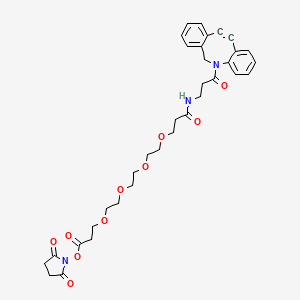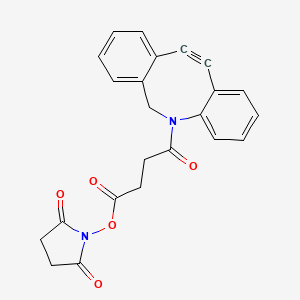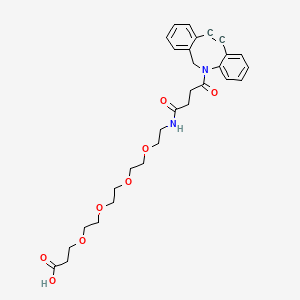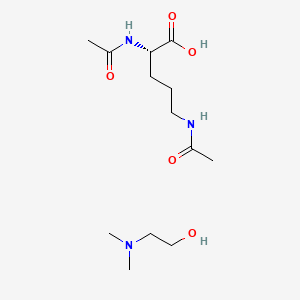
Deanol Bisorcate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deanol bisorcate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Deanol has been studied for its corrosion inhibition properties, particularly in protecting mild steel in dilute sulfuric acid environments. Research demonstrated that Deanol showed an impressive inhibition efficiency of up to 98.23%. This effect is attributed to Deanol's adsorption on the steel surface, following the Langmuir and Frumkin adsorption isotherms, as confirmed by scanning electron microscopy studies (Loto, Loto, & Popoola, 2015).
Catalysis in Chemical Reactions
Deanol derivatives have been explored as solvents in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a dienophile. The influence of Deanol derivatives on the reaction yield and selectivity was evaluated, providing insights into potential applications in organic synthesis and catalysis (Januś, Syguda, & Materna, 2010).
Use in Organic Synthesis
In a study focused on copper-catalyzed amination of halothiophenes, Deanol was found to be a useful solvent and ligand. It facilitated the reaction of various amines with halothiophenes, yielding aminothiophenes, which are important intermediates in electronic and optoelectronic materials (Lu & Twieg, 2005).
Stability in Cosmetic Formulations
Research on Deanol's stability, particularly as 2-Dimethylaminoethanol (DMAE) in cosmetic formulations, revealed potential for its use in skin care products. The study assessed alterations in DMAE and its bitartrate form, investigating their stability in different conditions, which is crucial for long-term efficacy in cosmetics (Clares, Ruiz, Morales, Tamayo, & Lara, 2010).
Eigenschaften
CAS-Nummer |
84083-22-7 |
|---|---|
Produktname |
Deanol Bisorcate |
Molekularformel |
C13H27N3O5 |
Molekulargewicht |
305.375 |
IUPAC-Name |
N2,N5-Diacetyl-L-ornithine, compound with 2-(dimethylamino)ethanol(1:1) |
InChI |
InChI=1S/C9H16N2O4.C4H11NO/c1-6(12)10-5-3-4-8(9(14)15)11-7(2)13;1-5(2)3-4-6/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15);6H,3-4H2,1-2H3/t8-;/m0./s1 |
InChI-Schlüssel |
CGSDOMROKWCZRT-QRPNPIFTSA-N |
SMILES |
O=C(O)[C@H](CCCNC(C)=O)NC(C)=O.CN(CCO)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deanol bisorcate; EINECS 282-072-5; Deanol-bisorcate; Deanol Bisorcate. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



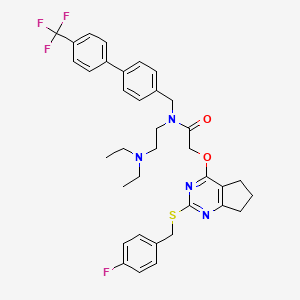
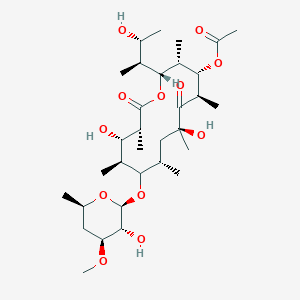
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)
